molecular formula C9H21NO2 B2647543 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol CAS No. 1467311-03-0

3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol

Cat. No.: B2647543
CAS No.: 1467311-03-0
M. Wt: 175.272
InChI Key: XGAFVJRDMNPRAF-UHFFFAOYSA-N
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Description

3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol is an organic compound with the molecular formula C9H21NO2. It is known for its unique structure, which includes an amino group attached to a propane-1,2-diol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol typically involves the reaction of 4-methylpentan-2-amine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the amine on the epoxide ring of glycidol, leading to the formation of the diol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1,2-propanediol: Similar structure but with dimethylamino group.

    2-Amino-2-methyl-1-propanol: Contains an amino group attached to a different carbon backbone.

    4-Amino-1-butanol: Different carbon chain length and position of the amino group.

Uniqueness

3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(4-methylpentan-2-ylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-7(2)4-8(3)10-5-9(12)6-11/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAFVJRDMNPRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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